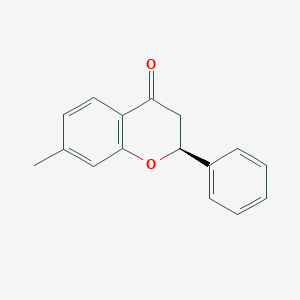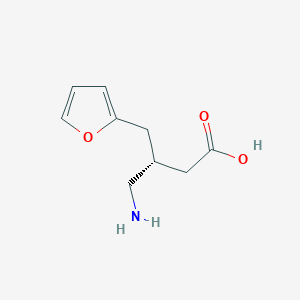![molecular formula C17H19ClN2O3 B10838588 (R)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838588.png)
(R)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide is a synthetic organic compound characterized by the presence of a serinamide backbone with a 3-chlorobenzyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide typically involves multiple steps, starting with the preparation of the serinamide backbone. The key steps include:
Formation of the Serinamide Backbone: This can be achieved through the reaction of serine with an appropriate amine under controlled conditions.
Introduction of the 3-Chlorobenzyl Ether Group: This step involves the reaction of the serinamide with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the ether linkage.
Industrial Production Methods
Industrial production of ®-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzylic alcohols, ketones.
Reduction: Amines.
Substitution: Azides, thioethers.
Scientific Research Applications
®-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of ®-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N2-{4-[(3-fluorobenzyl)oxy]benzyl}serinamide: Similar structure with a fluorine substituent instead of chlorine.
N2-{4-[(4-chlorobenzyl)oxy]benzyl}serinamide: Chlorine substituent at a different position on the benzyl group.
Uniqueness
®-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 3-chlorobenzyl group can enhance its binding affinity and selectivity for certain enzymes or receptors compared to its analogs.
Properties
Molecular Formula |
C17H19ClN2O3 |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
(2R)-2-[[4-[(3-chlorophenyl)methoxy]phenyl]methylamino]-3-hydroxypropanamide |
InChI |
InChI=1S/C17H19ClN2O3/c18-14-3-1-2-13(8-14)11-23-15-6-4-12(5-7-15)9-20-16(10-21)17(19)22/h1-8,16,20-21H,9-11H2,(H2,19,22)/t16-/m1/s1 |
InChI Key |
WYDCYPPIJUASJE-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)CN[C@H](CO)C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)CNC(CO)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


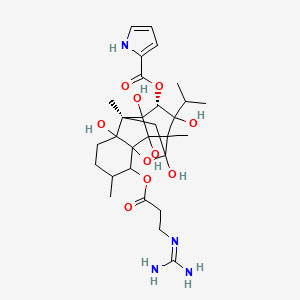
![(E,E)-8-[4-(3-Chlorophenyl)butadien-1-yl]caffeine](/img/structure/B10838507.png)
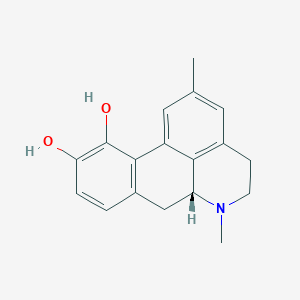
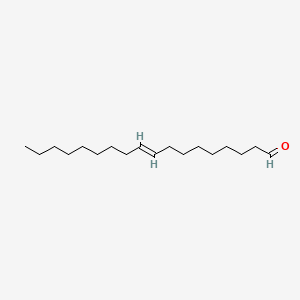


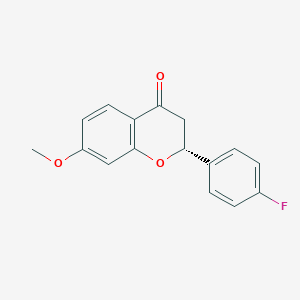

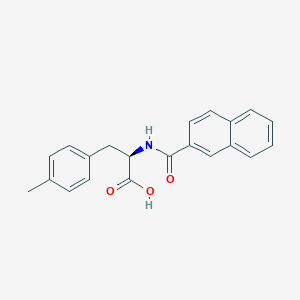
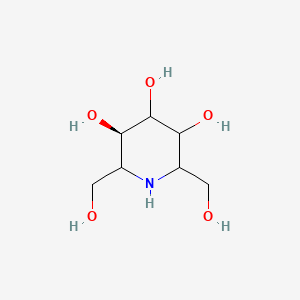
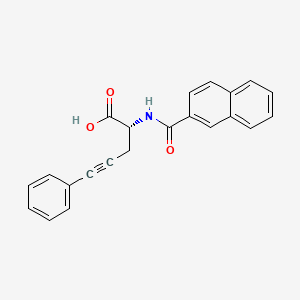
![3-Propyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10838594.png)
